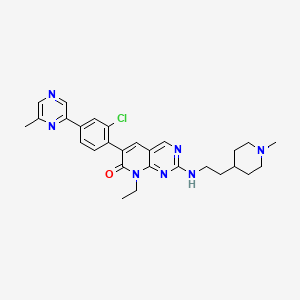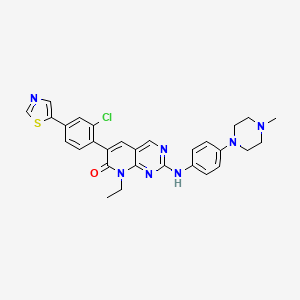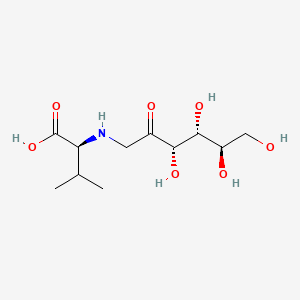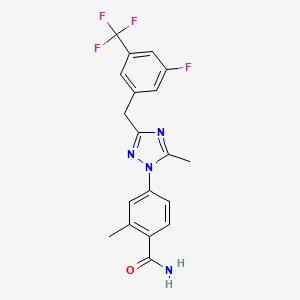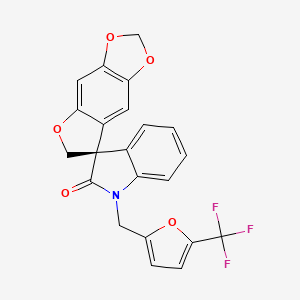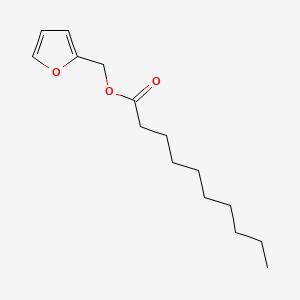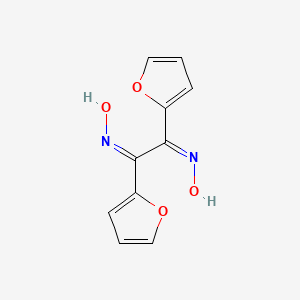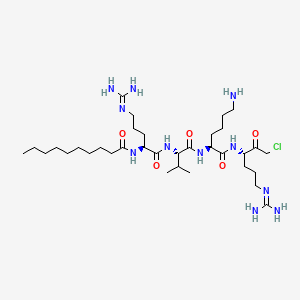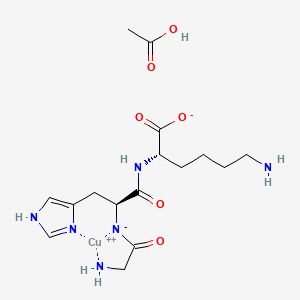
GHK-Cu acetate
描述
GHK-Cu acetate, also known as glycyl-L-histidyl-L-lysine copper acetate, is a naturally occurring copper complex first identified in human plasma. It is also found in saliva and urine. This compound is a small, naturally occurring tripeptide that has a high affinity for copper ions, which are critical to normal body function. This compound has a variety of roles in the human body, including promoting wound healing, attracting immune cells, exhibiting antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .
作用机制
Target of Action
GHK-Cu acetate, a complex of the tripeptide Gly-His-Lys and a copper (II) ion, primarily targets fibroblasts, immune cells, and endothelial cells . It plays a crucial role in wound healing, attracting immune cells, and promoting blood vessel growth . It also acts on chondrocytes within the bone, promoting bone growth and formation .
Mode of Action
This compound interacts with its targets in a variety of ways. At the site of tissue injury, it acts as a potent chemoattractant for mast cells, macrophages, and other cells, promoting the release of proteins that stimulate the growth and repair of tissue . It directly acts on fibroblasts by increasing the production of mRNA and protein for collagen, elastin, proteoglycans, glycosaminoglycans, and decorin . These are all critical components in tissue repair and maintenance .
Biochemical Pathways
This compound regulates multiple biochemical pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and stimulates dermatan sulfate, chondroitin sulfate, and decorin . It also stimulates the production of metalloproteases and protease inhibitors, which function to remove damaged tissue proteins .
Pharmacokinetics
It is known that ghk-cu is a naturally occurring copper complex that was first identified in human plasma but has since been found in multiple locations such as saliva and urine . This suggests that it is readily absorbed and distributed throughout the body.
Result of Action
This compound has multiple biological actions. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions, lung protection and restoration of chronic obstructive pulmonary disease (COPD) fibroblasts, suppression of molecules thought to accelerate the diseases of aging such as NFκB, anti-anxiety, anti-pain and anti-aggression activities, DNA repair, and activation of cell cleansing via the proteasome system .
Action Environment
It is known that ghk-cu is released from tissues in case of an injury , suggesting that tissue damage or inflammation could influence its release and subsequent actions
生化分析
Biochemical Properties
GHK-Cu acetate interacts with various enzymes, proteins, and other biomolecules. It enhances fibroblast proliferation, collagen production, and the release of pro-matrix metalloproteinase-2 (MMP-2) and glycosaminoglycans (GAGs) . It also increases decorin expression in rat wound tissue .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing collagen production, which is beneficial for the skin and for quicker wound healing . It also stimulates the growth of epidermal basal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates the synthesis of collagen and glycosaminoglycans, essential components of the connective tissue .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to enhance collagen production, which is beneficial for the skin and for quicker wound healing
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GHK-Cu acetate involves the formation of the tripeptide glycyl-L-histidyl-L-lysine, followed by the complexation with copper ions. The tripeptide can be synthesized using standard solid-phase peptide synthesis techniques. The copper complex is then formed by reacting the tripeptide with copper acetate in an aqueous solution under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis followed by copper complexation. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications, including cosmetics and pharmaceuticals .
化学反应分析
Types of Reactions
GHK-Cu acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: The copper ion in this compound can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The peptide can undergo substitution reactions where the copper ion is replaced by other metal ions
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like ascorbic acid, and various metal salts for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptide products, while reduction can result in the reduced form of the copper complex .
科学研究应用
GHK-Cu acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying metal-peptide interactions and redox chemistry.
Biology: Investigated for its role in cellular processes, including gene expression and protein synthesis.
Medicine: Explored for its therapeutic potential in wound healing, anti-inflammatory treatments, and anti-cancer therapies.
Industry: Utilized in cosmetic formulations for its skin regenerative properties and in hair care products to promote hair growth
相似化合物的比较
GHK-Cu acetate is often compared with other copper peptides and tripeptides, such as:
Matrixyl® 3000: Another peptide used in cosmetic formulations for its anti-aging properties.
BPC-157: A peptide known for its regenerative and wound-healing properties.
TB-500: A peptide that promotes tissue repair and regeneration.
Ipamorelin: A peptide that stimulates growth hormone release and has regenerative properties.
Tesamorelin: A peptide used for its effects on body composition and metabolism.
This compound is unique in its ability to modulate a wide range of biological processes, making it a versatile compound for various applications.
属性
IUPAC Name |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHSRSQDMJJFH-ULEGLUPFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CuN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



